molecular formula C7H15NS B1378480 3-(Methylsulfanyl)azepane CAS No. 1423031-54-2

3-(Methylsulfanyl)azepane

Cat. No. B1378480
M. Wt: 145.27 g/mol
InChI Key: PIXHJJIKSFFOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylsulfanyl)azepane, also known as 3-MS-A, is a unique sulfur-containing heterocycle found in a variety of natural products. It is a cyclic ether with a five-membered ring containing three carbon atoms and one nitrogen atom. 3-MS-A has been found to possess several interesting biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

Mass Spectrometry Studies

Mass spectrometry of heterocyclic compounds, including those related to 3-(Methylsulfanyl)azepane, reveals insights into the main fragmentation channels of these molecules under electronic ionization. Studies have demonstrated the specific fragmentation patterns of dihydro-3H-azepines, shedding light on the molecular ion's behavior upon electron impact, including the elimination of specific groups, which is crucial for understanding their stability and reactivity (Klyba et al., 2009).

Ionic Liquids Development

Azepane and its derivatives have been utilized in the synthesis of a new family of room temperature ionic liquids. These ionic liquids, derived from azepane, have shown promising applications due to their moderate viscosities and wide electrochemical windows. Such characteristics make them suitable for use as electrolytes, battery materials, and in various synthetic media, thereby offering a sustainable alternative to traditional volatile organic compounds (Belhocine et al., 2011).

Pharmaceutical Significance

Azepane-based motifs have been recognized for their pharmacological significance, with over 20 FDA-approved drugs containing azepane structures. These compounds exhibit a wide range of therapeutic applications, including anti-cancer, anti-tubercular, and anti-Alzheimer's treatments, among others. The structural diversity of azepane derivatives highlights their potential in drug discovery and development, underscoring the ongoing research focus on creating less toxic and more effective azepane-based pharmaceuticals (Zha et al., 2019).

Synthesis of Densely Functionalized Azepines

Research into the synthesis of azepines and dihydroazepines has led to the development of new methodologies for creating densely functionalized compounds. Such advances are crucial for expanding the toolkit available for constructing complex molecular architectures, further enabling the exploration of azepine derivatives in various scientific and pharmaceutical contexts (Nedolya et al., 2008).

properties

IUPAC Name

3-methylsulfanylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-9-7-4-2-3-5-8-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXHJJIKSFFOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfanyl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylsulfanyl)azepane
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3-(Methylsulfanyl)azepane
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3-(Methylsulfanyl)azepane
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3-(Methylsulfanyl)azepane
Reactant of Route 5
3-(Methylsulfanyl)azepane
Reactant of Route 6
3-(Methylsulfanyl)azepane

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